Piroxantrone
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Overview
Description
Piroxantrone is a member of the anthrapyrazole class of compounds, which are known for their antitumor properties. It was developed to combine the broad antitumor activity of anthracyclines with reduced cardiotoxicity . This compound has been evaluated in various clinical trials for its efficacy against different types of cancer, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia .
Preparation Methods
The synthesis of piroxantrone involves several steps, starting with the preparation of the anthrapyrazole core. The synthetic route typically includes the following steps:
Formation of the Anthrapyrazole Core: This involves the condensation of an anthraquinone derivative with a hydrazine derivative under acidic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its antitumor activity. This step may involve reactions such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using batch or continuous flow reactors, followed by purification and quality control processes .
Chemical Reactions Analysis
Piroxantrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as amino or hydroxyl groups are introduced.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
Piroxantrone has been extensively studied for its antitumor properties. It has shown activity against a wide range of cancers, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia
Chemistry: this compound’s unique structure makes it a valuable compound for studying DNA intercalation and topoisomerase inhibition.
Biology: this compound is used in research to understand the mechanisms of DNA damage and repair.
Medicine: Clinical trials have evaluated this compound’s efficacy and safety in treating various cancers.
Mechanism of Action
The mechanism of action of piroxantrone involves its ability to intercalate into DNA, causing DNA strand breaks and inhibiting DNA, RNA, and protein synthesis . This compound also interacts with topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Piroxantrone is part of the anthrapyrazole class of compounds, which includes other members such as losoxantrone and mitoxantrone . Compared to these compounds, this compound has shown reduced cardiotoxicity, making it a potentially safer option for cancer treatment . like other anthrapyrazoles, this compound’s efficacy and safety profile vary depending on the specific cancer type and patient population.
Similar Compounds
Losoxantrone: Another anthrapyrazole with antitumor activity, known for its ability to form iron complexes and cause oxidative damage.
Mitoxantrone: A topoisomerase II inhibitor with broad antitumor activity, but associated with higher cardiotoxicity.
This compound’s unique combination of antitumor activity and reduced cardiotoxicity makes it a valuable compound for further research and development in cancer therapy.
Biological Activity
Piroxantrone is an anthrapyrazole compound that has garnered attention due to its potential as an antitumor agent, particularly in the context of various cancers. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and clinical implications based on diverse research findings.
This compound primarily exerts its antitumor effects through the inhibition of DNA topoisomerase II , an enzyme crucial for DNA replication and transcription. By binding to the enzyme, this compound induces DNA cleavage and prevents the proper re-ligation of DNA strands, leading to cell death, particularly in rapidly dividing cancer cells .
Structure-Activity Relationship
Research has shown that this compound and its analogues demonstrate varying degrees of cytotoxicity against different cancer cell lines. A study assessing nine anthrapyrazole compounds indicated that this compound exhibited significant inhibitory activity against topoisomerase II with an IC50 value of approximately 9.9 μM in MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance or reduce the efficacy of these compounds.
Cytotoxicity Profiles
The cytotoxic activity of this compound has been evaluated across multiple cancer types. Below is a summary table highlighting its IC50 values in various studies:
Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 9.9 | |
K562 (Leukemia) | 3.6 | |
FaDu (Head and Neck Cancer) | 10.0 | |
CHO (Chinese Hamster Ovary) | 5.0 |
These values indicate that this compound is particularly effective against breast cancer and leukemia cell lines, while showing less potency in other types.
Clinical Studies
This compound has been evaluated in clinical settings, especially for patients with metastatic breast cancer who had previously failed other chemotherapy regimens. One notable study reported a response rate of 63% among women treated with this compound, indicating its potential effectiveness in this challenging patient population .
Case Studies
Several case studies have illustrated the application of this compound in clinical trials:
- Case Study 1 : In a trial involving women with metastatic breast cancer, this compound demonstrated significant antitumor activity, leading to further investigations into optimal dosing strategies and combination therapies .
- Case Study 2 : A clinical evaluation highlighted the drug's efficacy in patients who had experienced treatment failure with standard therapies, showcasing its role as a potential salvage therapy .
Toxicity and Side Effects
Despite its efficacy, this compound is associated with cardiotoxicity, which poses a significant concern for long-term use. Clinical observations have noted that high cumulative doses can lead to heart-related complications . Research into cardioprotective strategies, such as using dexrazoxane to mitigate these effects, is ongoing.
Properties
CAS No. |
91441-23-5 |
---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |
InChI Key |
UKNVCOILWOLTLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |
Canonical SMILES |
C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours. |
solubility |
H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815; Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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